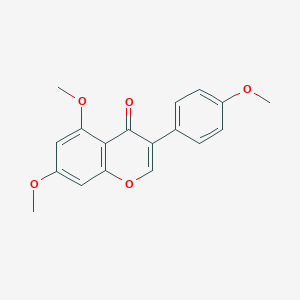

4',5,7-Trimethoxyisoflavone

描述

准备方法

合成路线和反应条件

生物查耳酮A二甲醚可以通过多种化学路线合成。 一种常见的方法是在碱(如碳酸钾)存在下,用碘甲烷对生物查耳酮A进行甲基化 . 该反应通常在丙酮或二甲基亚砜(DMSO)等有机溶剂中,在升高的温度下进行 . 必须仔细控制反应条件,以确保完全甲基化并获得高产率的所需产物 .

工业生产方法

生物查耳酮A二甲醚的工业生产通常涉及从植物来源中提取生物查耳酮A,然后进行化学修饰 . 提取过程通常使用乙醇或甲醇等溶剂,从红三叶草等植物材料中分离出生物查耳酮A . 然后将提取的生物查耳酮A进行甲基化反应,生成二甲醚衍生物 . 这种方法因其效率和成本效益而更适合大规模生产 .

化学反应分析

反应类型

生物查耳酮A二甲醚会发生多种化学反应,包括氧化、还原和取代 . 这些反应对于修饰化合物的结构和增强其生物活性至关重要 .

常用试剂和条件

主要形成的产物

这些反应形成的主要产物取决于所用试剂和条件。 例如,生物查耳酮A二甲醚的氧化会导致醌类或其他氧化衍生物的形成 . 还原反应可能生成具有改变的生物活性的化合物的还原形式 .

科学研究应用

Antioxidant Properties

TMF exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is essential in preventing cellular damage associated with chronic diseases.

Anticancer Effects

TMF has been shown to induce apoptosis in cancer cells, particularly through the activation of caspase-3 and degradation of poly (ADP-ribose) polymerase (PARP) proteins. Studies indicate that TMF can effectively inhibit the proliferation of various cancer cell lines, including gastric cancer cells (SNU-16) and breast cancer cells (MCF-7) .

Aryl Hydrocarbon Receptor Activation

TMF acts as a potent agonist for the aryl hydrocarbon receptor (AhR), influencing the expression of genes involved in detoxification and cell cycle regulation. This interaction has been linked to increased expression of CYP1A1 and other AhR-responsive genes .

Cancer Therapy

TMF's ability to induce apoptosis and inhibit cell proliferation makes it a candidate for cancer therapy. Its efficacy has been tested in vitro against various cancer types, showing promising results in growth inhibition .

Anti-inflammatory Effects

Research indicates that TMF may possess anti-inflammatory properties, contributing to its potential use in treating inflammatory diseases. Its modulation of inflammatory pathways could provide therapeutic benefits in conditions such as arthritis or inflammatory bowel disease .

Neuroprotection

TMF has been investigated for its neuroprotective effects, potentially aiding in the prevention of neurodegenerative diseases. Its antioxidant properties may play a role in protecting neuronal cells from damage .

Wound Healing Study

A study investigated the synergistic effects of TMF combined with glycitin on skin cells during wound healing, demonstrating enhanced healing properties compared to controls .

Cancer Cell Line Studies

In a series of experiments conducted by the National Cancer Institute, TMF was evaluated against multiple cancer cell lines, revealing significant growth inhibition profiles:

- MCF-7: GI50 = 0.18 μM

- T-47D: GI50 = 0.03 μM

- MDA-MB-468: GI50 = 0.47 μM

These findings underscore TMF's potential as an effective anticancer agent .

Summary Table of Applications

作用机制

相似化合物的比较

生物活性

4',5,7-Trimethoxyisoflavone (TMI) is a naturally occurring isoflavone with significant biological activity, particularly in relation to its effects on various cellular pathways and its potential therapeutic applications. This article synthesizes findings from multiple studies to provide a comprehensive overview of its biological properties, including its action as an aryl hydrocarbon receptor (AhR) agonist, its estrogenic activity, and its potential anticancer effects.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula: C₁₈H₁₆O₅

- Molecular Weight: 300.32 g/mol

The presence of three methoxy groups at positions 4', 5, and 7 on the isoflavone backbone significantly influences its biological activities.

1. Aryl Hydrocarbon Receptor (AhR) Agonism

Research indicates that TMI acts as a potent AhR agonist. The AhR is a ligand-activated transcription factor that mediates the effects of environmental toxins and plays a role in various physiological processes. In a study involving colon-derived cell lines, TMI demonstrated a strong ability to induce the expression of cytochrome P450 enzymes (CYP1A1, CYP1B1) through AhR activation, which is crucial for drug metabolism and detoxification processes .

Table 1: Effects of TMI on AhR Activation

| Compound | AhR Activation | CYP Enzyme Induction |

|---|---|---|

| This compound | Potent | CYP1A1, CYP1B1 |

| 5,7-Dihydroxy-4-methoxyisoflavone | Moderate | CYP1A1 |

| Biochanin A | Weak | Not significant |

2. Estrogenic Activity

TMI has been studied for its estrogen-like effects. In assays using Ishikawa endometrial cells, TMI exhibited differential estrogenic activity compared to other isoflavones like biochanin A and genistein. Specifically, it was shown to induce alkaline phosphatase activity in Ishikawa cells but not in MCF-7 breast cancer cells, suggesting varying metabolic pathways in different cell types . This indicates that TMI may have selective estrogen receptor modulating properties.

Table 2: Estrogenic Activity Comparison

| Isoflavone | Ishikawa Cells | MCF-7 Cells |

|---|---|---|

| This compound | Positive | Negative |

| Biochanin A | Positive | Positive |

| Genistein | Positive | Positive |

3. Anticancer Properties

The anticancer potential of TMI has been explored in various studies. It has been implicated in the modulation of signaling pathways involved in cancer progression. For instance, TMI's ability to induce apoptosis in cancer cell lines has been documented, particularly through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. Additionally, TMI's interaction with AhR may contribute to its anticancer effects by influencing the expression of genes involved in cell cycle regulation and apoptosis .

Case Studies

Case Study 1: Red Clover Extracts

In a clinical trial involving red clover-derived supplements containing TMI and other isoflavones, participants showed improved mammographic breast density after one year of supplementation. This suggests that TMI may play a role in modulating breast tissue health and could be beneficial for postmenopausal women .

Case Study 2: Antibacterial Activity

TMI has also been evaluated for antibacterial properties against various pathogens. Studies have indicated that it exhibits moderate antibacterial activity, which could be attributed to its structural features that allow interaction with bacterial membranes .

属性

IUPAC Name |

5,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)14-10-23-16-9-13(21-2)8-15(22-3)17(16)18(14)19/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVORTURQPBPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10151315 | |

| Record name | 4',5,7-Trimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1162-82-9 | |

| Record name | 4',5,7-Trimethoxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001162829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4',5,7-Trimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4',5,7-trimethoxyisoflavone interact with the aryl hydrocarbon receptor (AhR), and what are the downstream effects of this interaction?

A1: While the provided research abstract [] doesn't delve into the specific binding interactions of this compound with AhR, it highlights that this compound acts as a potent AhR agonist. This means it binds to and activates the AhR, which is a transcription factor.

Q2: How does the structure of this compound compare to similar flavonoids in terms of AhR activity, and what does this suggest about the importance of structure for AhR agonism?

A2: The research highlights the critical role of structural variations in flavonoids for their AhR activity []. For example, while this compound is a potent AhR agonist, its isomeric flavone counterpart (with the phenyl ring at C-2 instead of C-3) is AhR-inactive [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。